molecular formula C14H10N2O2 B11872994 5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid

5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B11872994
M. Wt: 238.24 g/mol
InChI Key: USHKOEXEVCPHAC-UHFFFAOYSA-N
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Description

5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of β-enaminone derivatives with hydrazine derivatives under microwave irradiation, resulting in high yields of the desired product . Another approach includes the use of dimethyl acetylenedicarboxylate or methyl 3-phenylpropiolate with pyridinium N-imine, followed by fluorination with Selectfluor reagent .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for high yield and purity, using cost-effective reagents, and employing scalable techniques such as continuous flow synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous tetrahydrofuran.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s fused ring structure allows for strong interactions with various biological macromolecules, influencing pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid stands out due to its specific structural features, such as the phenyl group at the 5-position, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with tailored properties.

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

5-phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C14H10N2O2/c17-14(18)13-9-12-8-11(6-7-16(12)15-13)10-4-2-1-3-5-10/h1-9H,(H,17,18)

InChI Key

USHKOEXEVCPHAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC(=NN3C=C2)C(=O)O

Origin of Product

United States

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